molecular formula C24H21ClFN5O2 B13679050 3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide

3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide

Katalognummer: B13679050
Molekulargewicht: 465.9 g/mol
InChI-Schlüssel: UKDBLLUTWQUIGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the quinazoline-derived class of molecules, characterized by a core quinazoline scaffold substituted with a 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl group at the 4-position and a 3-aminopropanamide moiety at the 6-position. Quinazoline derivatives are widely explored for their kinase inhibitory activity, particularly targeting tyrosine kinases like EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are implicated in cancer progression .

Eigenschaften

Molekularformel

C24H21ClFN5O2

Molekulargewicht

465.9 g/mol

IUPAC-Name

3-amino-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]propanamide

InChI

InChI=1S/C24H21ClFN5O2/c25-20-12-18(5-7-22(20)33-13-15-2-1-3-16(26)10-15)31-24-19-11-17(30-23(32)8-9-27)4-6-21(19)28-14-29-24/h1-7,10-12,14H,8-9,13,27H2,(H,30,32)(H,28,29,31)

InChI-Schlüssel

UKDBLLUTWQUIGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)NC(=O)CCN)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Intermediate Preparation

Synthesis of 4-(3-fluorobenzyloxy)-3-chlorophenylamine

  • Starting from commercially available 3-chloro-4-hydroxyaniline, the phenolic hydroxyl group is etherified with 3-fluorobenzyl bromide under basic conditions to afford 4-(3-fluorobenzyloxy)-3-chlorophenylamine.
  • Typical conditions involve the use of potassium carbonate as base in a polar aprotic solvent such as dimethylformamide at elevated temperatures.

Coupling with 4-chloro-6-iodoquinazoline

  • The key step involves the nucleophilic aromatic substitution of 4-chloro-6-iodoquinazoline with 4-(3-fluorobenzyloxy)-3-chlorophenylamine.
  • This reaction is conducted in isopropyl alcohol as solvent, heated at 70 degrees Celsius for approximately 3.5 hours.
  • The molar ratio used is equimolar amounts of amine and quinazoline derivative (49 mmol each).
  • The reaction yields a bright yellow solid product, isolated by filtration with a high yield of 96%.
Parameter Details
Reactants 4-(3-fluorobenzyloxy)-3-chlorophenylamine (12.3 g, 49 mmol)
4-chloro-6-iodoquinazoline (14.2 g, 49 mmol)
Solvent Isopropyl alcohol (250 mL)
Temperature 70 °C
Time 3.5 hours
Yield 96% (25.5 g of product)
Product Appearance Bright yellow solid

Note: The product was characterized by proton nuclear magnetic resonance spectroscopy in DMSO-d6 solvent confirming the structure.

Final Functionalization to Propanamide

  • The final step involves the introduction of the propanamide group at the amino position on the quinazoline ring.
  • This can be achieved by amidation reactions using appropriate activated carboxylic acid derivatives or via coupling agents such as carbodiimides under mild conditions.
  • Specific experimental details on this step are less documented in the available literature and may require optimization depending on the scale and purity requirements.

Analytical and Characterization Data

  • The synthesized compound exhibits a molecular formula of C24H18ClFN4O2 with a molecular weight around 448.9 g/mol (ChemSpider data).
  • The compound shows poor solubility in aqueous media, with solubility values in the range of 0.0000341 mg/mL, indicating the need for suitable formulation strategies.
  • Spectroscopic data (NMR, mass spectrometry) confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Steps

Step Reactants / Reagents Conditions Yield (%) Notes
1 3-chloro-4-hydroxyaniline + 3-fluorobenzyl bromide Base (K2CO3), DMF, heat High Formation of 4-(3-fluorobenzyloxy)-3-chlorophenylamine
2 4-(3-fluorobenzyloxy)-3-chlorophenylamine + 4-chloro-6-iodoquinazoline Isopropanol, 70 °C, 3.5 h 96 Coupling to quinazoline intermediate
3 Quinazoline intermediate + propanamide precursor Amidation conditions (carbodiimide coupling) Variable Final functionalization to target compound

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide has several scientific research applications:

Wirkmechanismus

The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of key proteins, thereby disrupting the signaling cascade that leads to uncontrolled cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural-Activity Relationship (SAR) Insights

Substituent Flexibility at 6-Position: The 6-position of the quinazoline core is critical for modulating target selectivity and potency. Lapatinib’s furan-based substituent enables dual EGFR/HER2 inhibition, while acrylamide (AST-1306) or morpholine (23a–23d) groups confer distinct pharmacokinetic profiles . The target compound’s 3-aminopropanamide group may enhance solubility or binding affinity compared to bulkier substituents like sulfonamides or morpholines .

Biological Activity: Anticancer Activity: Lapatinib and afatinib are clinically validated, with lapatinib showing efficacy in HER2-positive breast cancer . The target compound’s structural alignment with these drugs suggests similar mechanisms but requires empirical validation.

Synthetic Feasibility :

  • Yields for morpholine derivatives (23a–23d) range widely (12.5–54.5%), indicating challenges in optimizing reaction conditions for specific substituents . The iodinated intermediate (N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine) is synthesized in 77.9% yield, highlighting efficient routes for further derivatization .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing quinazolinyl-propanamide derivatives, and how do they apply to this compound?

  • Methodological Answer: The synthesis of quinazolinyl-propanamide derivatives typically involves multi-step reactions, including cyclization and coupling steps. For example, phosphorus pentoxide (P₂O₅) and amine hydrochlorides are used to synthesize quinazolinone cores under high-temperature conditions (180°C), followed by nucleophilic substitution or amidation reactions to introduce substituents . Solvent selection (e.g., dichloromethane or DMF) and purification via column chromatography are critical for isolating the target compound .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and backbone integrity. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1680 cm⁻¹). High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) assess purity, with Rf values and retention times compared to standards .

Q. What initial biological screening approaches are recommended for assessing this compound's activity?

  • Methodological Answer: Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 10 µM. Cell viability assays (MTT or ATP-based) in cancer or disease-relevant cell lines can identify cytotoxic effects. Dose-response curves (IC₅₀ calculations) and comparison to positive controls (e.g., known inhibitors) validate preliminary activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

  • Methodological Answer: Use Design of Experiments (DoE) to test variables like temperature (100–200°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of reagents (e.g., amine hydrochloride excess). Monitor reaction progress with TLC and optimize quenching steps (e.g., alkaline pH adjustments) to minimize side reactions .

Q. How should researchers address discrepancies in reported solubility or biological activity data for this compound?

  • Methodological Answer: Replicate experiments under standardized conditions (e.g., PBS buffer pH 7.4 for solubility tests). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate biological results. Analyze batch-to-batch purity variations via HPLC-MS and adjust synthetic protocols accordingly .

Q. What computational methods are suitable for predicting this compound's binding modes and selectivity?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target protein structures (PDB IDs). Molecular Dynamics (MD) simulations (NAMD, GROMACS) assess stability of ligand-receptor complexes over 100 ns. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance potency?

  • Methodological Answer: Systematically replace the 3-fluorobenzyloxy group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to evaluate steric/electronic effects. Compare IC₅₀ values across derivatives and use CoMFA/CoMSIA models to predict optimal substituent configurations .

Q. What strategies mitigate side reactions during the formation of the quinazolinyl core?

  • Methodological Answer: Control moisture levels rigorously to prevent hydrolysis of intermediates. Use scavengers (e.g., molecular sieves) to remove water. Replace P₂O₅ with milder dehydrating agents (e.g., POCl₃) in sensitive steps. Monitor intermediates via LC-MS to detect early-stage by-products .

Q. How should pharmacokinetic properties (e.g., metabolic stability) be assessed preclinically?

  • Methodological Answer: Conduct microsomal stability assays (human/rat liver microsomes) to estimate half-life (t₁/₂) and intrinsic clearance. Use Caco-2 cell monolayers for permeability studies (Papp values). Plasma protein binding (ultrafiltration) and CYP450 inhibition assays (fluorogenic substrates) further characterize ADME profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.